1,2-DIETHYL 4-(BENZENESULFINYL)-5-CHLOROCYCLOHEXANE-1,2-DICARBOXYLATE
Description
1,2-DIETHYL 4-(BENZENESULFINYL)-5-CHLOROCYCLOHEXANE-1,2-DICARBOXYLATE is a complex organic compound featuring a cyclohexane ring substituted with ethyl, benzenesulfinyl, and chloro groups, along with two carboxylate groups
Properties
IUPAC Name |
diethyl 4-(benzenesulfinyl)-5-chlorocyclohexane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClO5S/c1-3-23-17(20)13-10-15(19)16(11-14(13)18(21)24-4-2)25(22)12-8-6-5-7-9-12/h5-9,13-16H,3-4,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYFIVFGISYXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C(CC1C(=O)OCC)Cl)S(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-DIETHYL 4-(BENZENESULFINYL)-5-CHLOROCYCLOHEXANE-1,2-DICARBOXYLATE typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: The ethyl, benzenesulfinyl, and chloro groups are introduced through electrophilic aromatic substitution reactions.
Carboxylation: The carboxylate groups are added through carboxylation reactions, often using carbon dioxide as a reagent.
Industrial Production Methods
Industrial production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process typically includes:
Catalytic Hydrogenation: To form the cyclohexane ring.
Selective Substitution: Using zeolite catalysts to ensure high selectivity for the desired isomers.
Chemical Reactions Analysis
Types of Reactions
1,2-DIETHYL 4-(BENZENESULFINYL)-5-CHLOROCYCLOHEXANE-1,2-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The benzenesulfinyl group can be oxidized to a sulfone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as alkyl halides or aryl halides in the presence of a base.
Major Products
Oxidation: Produces sulfone derivatives.
Reduction: Produces dechlorinated cyclohexane derivatives.
Substitution: Produces various substituted cyclohexane derivatives.
Scientific Research Applications
1,2-DIETHYL 4-(BENZENESULFINYL)-5-CHLOROCYCLOHEXANE-1,2-DICARBOXYLATE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-DIETHYL 4-(BENZENESULFINYL)-5-CHLOROCYCLOHEXANE-1,2-DICARBOXYLATE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in metabolic pathways.
Pathways Involved: The compound may modulate signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
1,2-Diethylbenzene: Lacks the benzenesulfinyl and chloro groups, making it less reactive.
4-Chlorocyclohexane-1,2-dicarboxylate: Lacks the ethyl and benzenesulfinyl groups, resulting in different chemical properties.
Uniqueness
1,2-DIETHYL 4-(BENZENESULFINYL)-5-CHLOROCYCLOHEXANE-1,2-DICARBOXYLATE is unique due to the presence of multiple functional groups that confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
